

Tanshindiol C: A Technical Guide to its Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Tanshindiol C

Cat. No.: B1219477

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Introduction

Tanshindiol C is a bioactive diterpenoid compound isolated from the roots of *Salvia miltiorrhiza* (Danshen), a plant with a long history of use in traditional Chinese medicine. This document provides an in-depth technical overview of **Tanshindiol C**, focusing on its chemical structure, physicochemical properties, and its significant potential as a therapeutic agent, particularly in the fields of oncology and cardiovascular disease. Its mechanism of action, primarily as an inhibitor of the histone methyltransferase EZH2 and an activator of the Nrf2 signaling pathway, will be detailed.

Chemical Structure and Properties

Tanshindiol C belongs to the tanshinone class of compounds, characterized by a furan-containing diterpene quinone structure.

Table 1: Chemical and Physical Properties of **Tanshindiol C**

Property	Value	Source
IUPAC Name	(6R,7R)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g]benzofuran-10,11-dione	[1]
Molecular Formula	C ₁₈ H ₁₆ O ₅	
Molecular Weight	312.3 g/mol	
Physical Description	Powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
Predicted Water Solubility	0.17 g/L	
Predicted logP	2.11	
Predicted pKa (Strongest Acidic)	13.11	
Predicted pKa (Strongest Basic)	-3.0	

Biological Activity and Mechanism of Action

Tanshindiol C has demonstrated significant biological activity, primarily as an anti-cancer agent and a protective agent against atherosclerosis. Its mechanisms of action are centered around the modulation of key cellular signaling pathways.

EZH2 Inhibition and Anti-Cancer Effects

Tanshindiol C is a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers.

Tanshindiol C acts as a competitive inhibitor of the cofactor S-adenosylmethionine (SAM), thereby blocking the methyltransferase activity of EZH2. This inhibition leads to a decrease in global H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.

Table 2: In Vitro Inhibitory Activity of **Tanshindiol C**

Target	Assay	Value	Source
EZH2 (Histone Methyltransferase)	IC ₅₀	0.55 μ M	
EZH2 (Wild-type and A667G mutant)	K _i	176 nM	

Table 3: Growth Inhibitory (GI₅₀) Activity of **Tanshindiol C** against Cancer Cell Lines

Cell Line	Cancer Type	GI ₅₀ (μ M)	Source
Pfeiffer	Diffuse Large B-cell Lymphoma	1.5	
U-2932	Lymphoma	9.5	
Daudi	Lymphoma	10.6	
PC3	Prostate Cancer	4.0	
T98G	Glioblastoma	6.0	
U87MG	Glioblastoma	5.7	
A549	Lung Cancer	4.2	
SNU-4235	Hepatocellular Carcinoma	20	

Nrf2/Sirt1 Pathway Activation and Cardioprotective Effects

Tanshindiol C has also been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Sirtuin 1 (Sirt1) signaling pathways. This pathway plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon activation by inducers like **Tanshindiol C**, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes, including Peroxiredoxin 1 (Prdx1).

The upregulation of Prdx1 by **Tanshindiol C** leads to an increase in the expression of the ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux and prevents the formation of macrophage foam cells, a key event in the development of atherosclerosis.

Experimental Protocols

MTT Assay for Cell Viability and Proliferation

This protocol is used to determine the half-maximal growth inhibitory concentration (GI₅₀) of **Tanshindiol C** on cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **Tanshindiol C** stock solution (in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
- Phosphate-buffered saline (PBS)
- Multichannel pipette

- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **Tanshindiol C** in complete culture medium from the stock solution. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%) to avoid solvent toxicity. Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **Tanshindiol C**. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
- Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: After incubation, add 10 μ L of MTT solution (5 mg/mL) to each well.
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
- Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the **Tanshindiol C** concentration and determine the GI₅₀ value using a suitable software.

In Vitro EZH2 Histone Methyltransferase Assay

This protocol is designed to measure the inhibitory activity of **Tanshindiol C** on the EZH2 enzyme.

Materials:

- Recombinant human EZH2/EED/SUZ12 complex (PRC2)
- Histone H3 (or a peptide substrate like H3K27me0)
- S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) or S-Adenosyl-L-methionine (SAM) for non-radioactive assays
- **Tanshindiol C**
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
- Scintillation vials and fluid (for radioactive assay) or appropriate detection reagents for non-radioactive assays (e.g., AlphaLISA® beads)
- Filter paper or plates (for radioactive assay)
- Microplate reader or scintillation counter

Procedure:

- **Reaction Setup:** In a 96-well plate, prepare the reaction mixture containing the assay buffer, PRC2 enzyme complex, and the histone H3 substrate.
- **Inhibitor Addition:** Add varying concentrations of **Tanshindiol C** or a vehicle control (DMSO) to the reaction wells. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
- **Initiation of Reaction:** Start the methyltransferase reaction by adding [³H]-SAM (or SAM for non-radioactive assays).
- **Incubation:** Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
- **Termination of Reaction:**

- Radioactive Assay: Stop the reaction by spotting the mixture onto filter paper and washing away unincorporated [^3H]-SAM.
- Non-Radioactive Assay (e.g., AlphaLISA®): Add stop reagent followed by acceptor beads and donor beads according to the manufacturer's protocol.
- Detection:
 - Radioactive Assay: Place the filter paper in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
 - Non-Radioactive Assay: Read the signal on a microplate reader compatible with the detection technology.
- Data Analysis: Calculate the percentage of EZH2 inhibition for each concentration of **Tanshindiol C** compared to the vehicle control. Determine the IC_{50} value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Western Blotting for H3K27me3 Levels

This protocol is to assess the effect of **Tanshindiol C** on the levels of histone H3 trimethylation at lysine 27 in cultured cells.

Materials:

- Cells treated with **Tanshindiol C**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Histone extraction buffer
- BCA protein assay kit
- SDS-PAGE gels (e.g., 15% acrylamide)
- Running buffer
- Transfer buffer

- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
- HRP-conjugated secondary antibody
- TBST (Tris-buffered saline with 0.1% Tween 20)
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

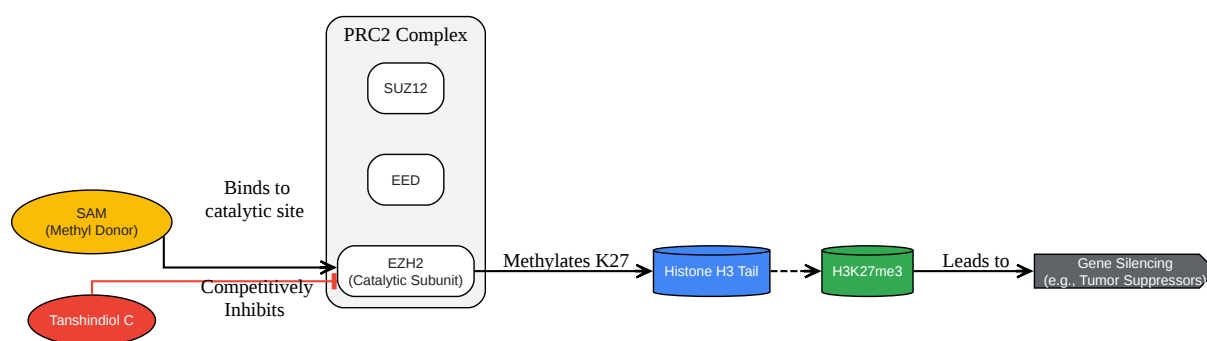
Procedure:

- Cell Treatment and Lysis: Treat cells with desired concentrations of **Tanshindiol C** for a specific duration (e.g., 72 hours). Harvest the cells and extract total protein or histones using appropriate buffers.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K27me3 and anti-total H3) diluted in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities using image analysis software. Normalize the H3K27me3 signal to the total H3 signal to determine the relative change in histone methylation.

Signaling Pathways and Experimental Workflows

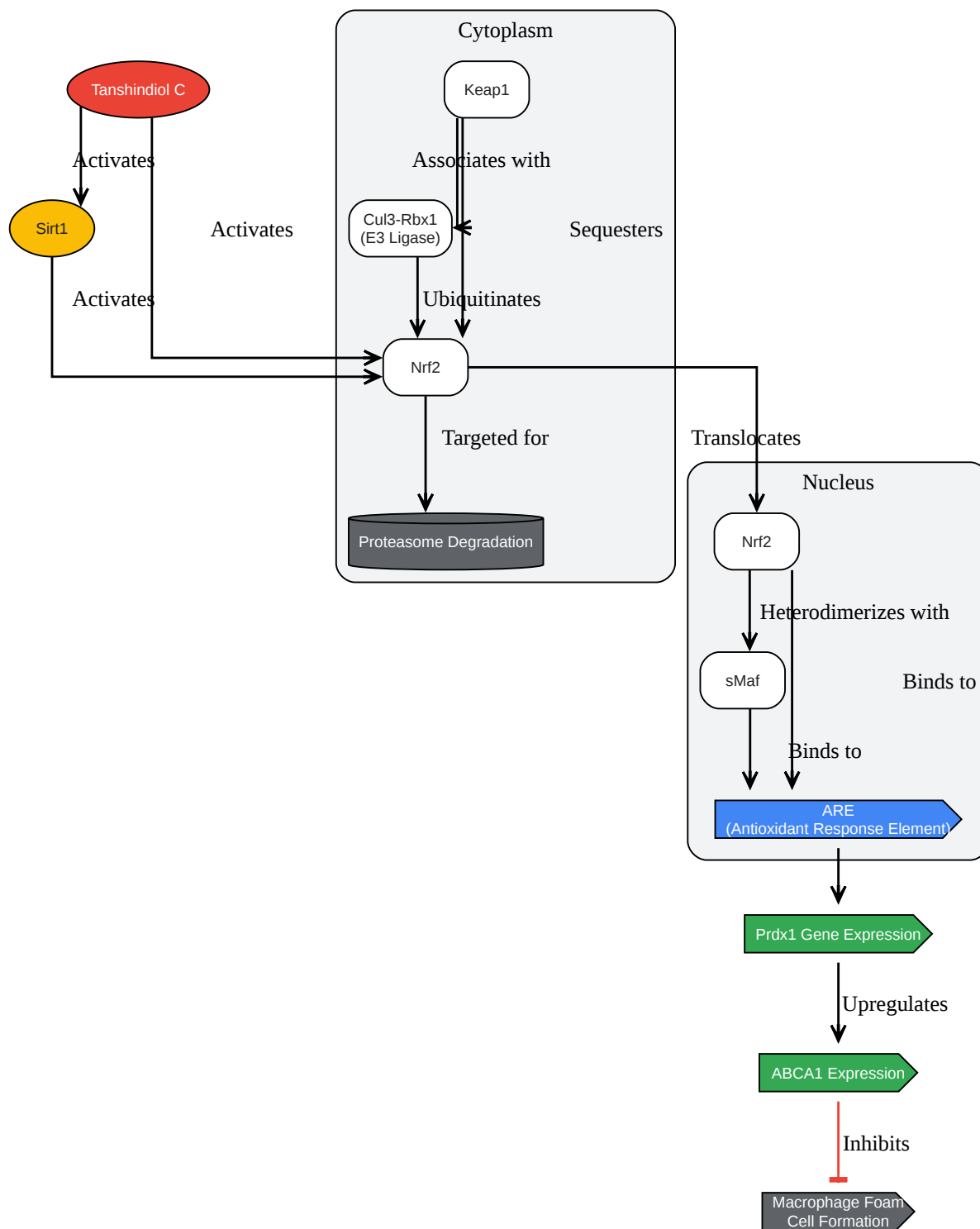
Tanshindiol C Inhibition of EZH2 Signaling Pathway



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Figure 1: Mechanism of EZH2 Inhibition by **Tanshindiol C**.

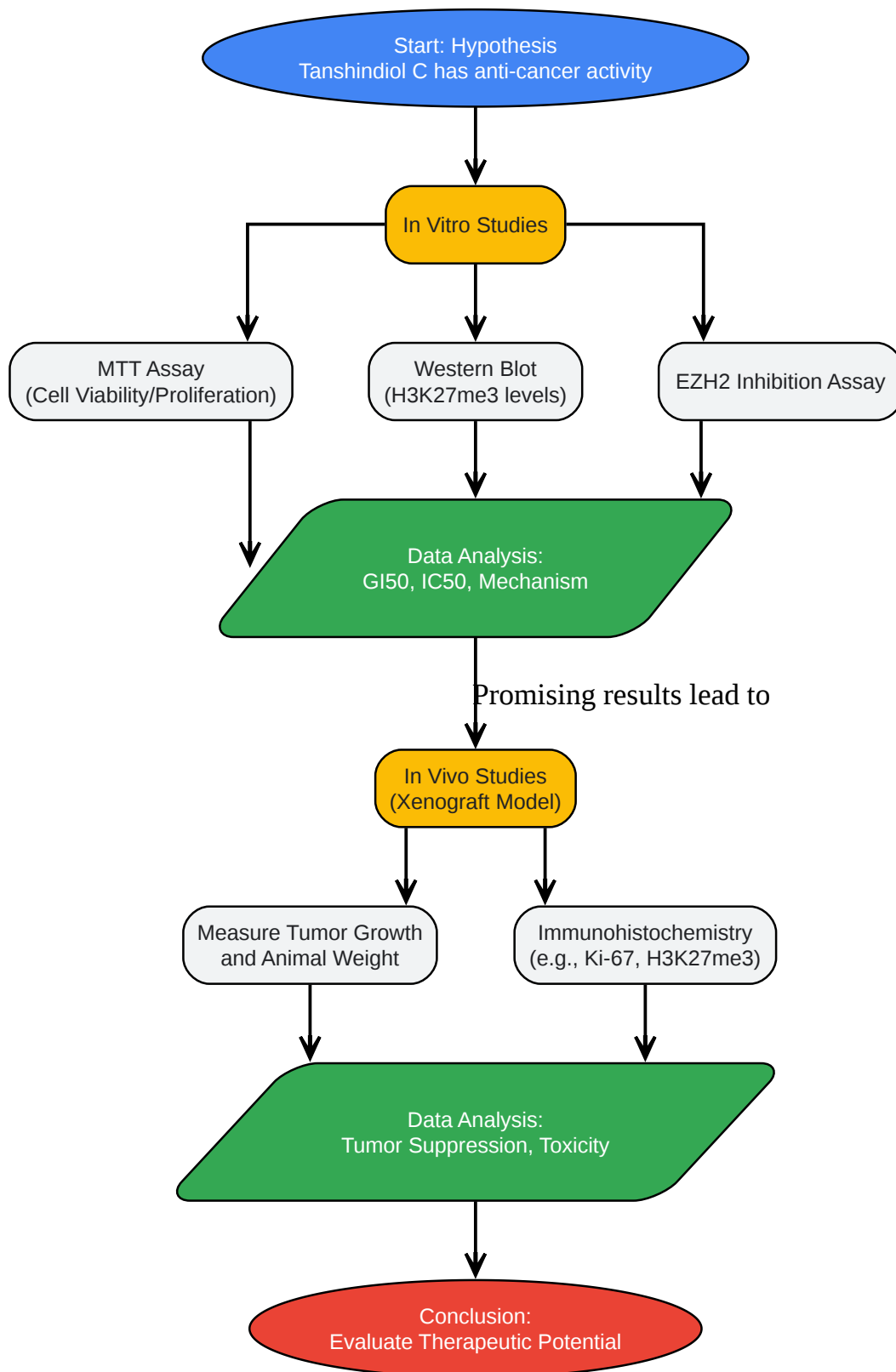
Tanshindiol C Activation of the Nrf2 Signaling Pathway



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Figure 2: Activation of the Nrf2 Pathway by **Tanshindiol C**.

Experimental Workflow for Evaluating the Anti-Cancer Effects of Tanshindiol C



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Figure 3: Workflow for Anti-Cancer Evaluation of **Tanshindiol C**.

Conclusion

Tanshindiol C is a promising natural product with well-defined mechanisms of action against critical targets in cancer and cardiovascular disease. Its ability to potently inhibit EZH2 and activate the Nrf2 pathway underscores its potential for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore the therapeutic applications of this compelling molecule. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile for potential clinical translation.

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References

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